molecular formula C22H16Cl2N2O2S B2430260 Ethyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate CAS No. 306980-11-0

Ethyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate

Cat. No.: B2430260
CAS No.: 306980-11-0
M. Wt: 443.34
InChI Key: AZSKCYGQXVDNIA-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a cyano group, a dichlorobenzyl sulfanyl group, and a phenyl group attached to a nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Nicotinate Backbone: The starting material, ethyl nicotinate, undergoes a series of reactions to introduce the cyano and phenyl groups.

    Introduction of the Dichlorobenzyl Sulfanyl Group: This step involves the reaction of the intermediate compound with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorobenzyl sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted nicotinates.

Scientific Research Applications

Ethyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.

    5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2,3’-bipyridine: Contains a bipyridine backbone instead of a nicotinate backbone.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 5-cyano-6-[(2,4-dichlorophenyl)methylsulfanyl]-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O2S/c1-2-28-22(27)18-10-16(12-25)21(26-20(18)14-6-4-3-5-7-14)29-13-15-8-9-17(23)11-19(15)24/h3-11H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSKCYGQXVDNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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